

Application Notes and Protocols: In Vivo Administration of AP14145 Hydrochloride in Rats

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Compound of Interest

Compound Name: AP14145 hydrochloride

Cat. No.: B10825825

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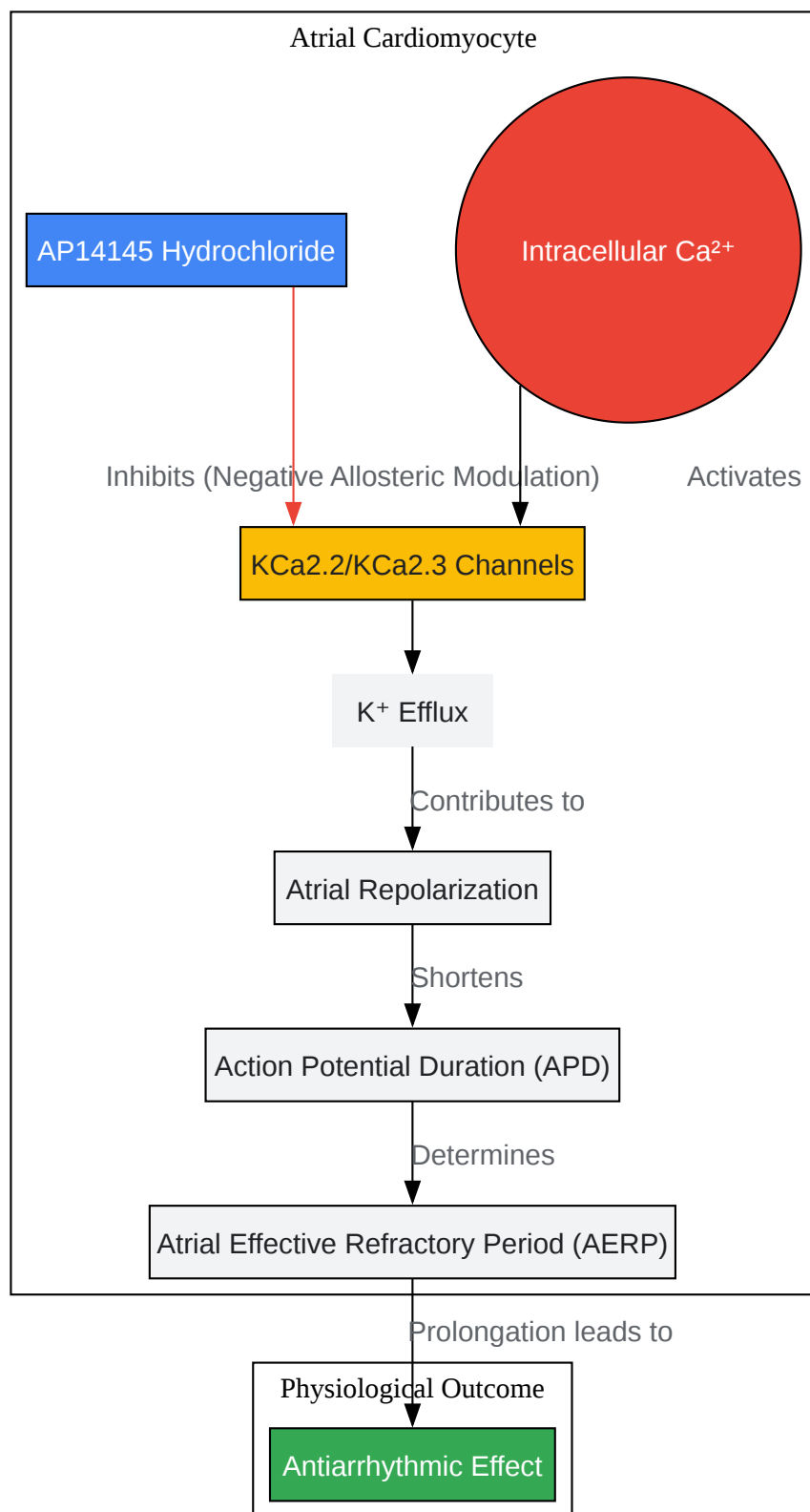
For Researchers, Scientists, and Drug Development Professionals

Introduction

AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.^[1] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP), demonstrating potential as an antiarrhythmic agent for conditions such as atrial fibrillation.^{[1][2]} These application notes provide detailed protocols for the in vivo administration of **AP14145 hydrochloride** in rats, based on published preclinical research.

Mechanism of Action

AP14145 hydrochloride acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, decreasing the calcium sensitivity of the channel.^{[1][3]} This inhibition is dependent on the presence of two specific amino acids, S508 and A533, in the inner pore of the channel.^{[1][3]} The reduction in KCa2 channel activity leads to a prolongation of the action potential duration in atrial cardiomyocytes, which in turn increases the AERP.



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Mechanism of action of **AP14145 hydrochloride**.

Data Presentation

In Vitro Potency of AP14145

Parameter	Value	Channel	Assay
IC ₅₀	1.1 µM	KCa2.2 (SK2)	Patch-clamp on heterologously expressed channels
IC ₅₀	1.1 µM	KCa2.3 (SK3)	Patch-clamp on heterologously expressed channels
EC ₅₀ of Ca ²⁺ (Control)	0.36 µM	KCa2.3	Inside-out patch-clamp
EC ₅₀ of Ca ²⁺ (+10 µM AP14145)	1.2 µM	KCa2.3	Inside-out patch-clamp

In Vivo Efficacy of AP14145 Hydrochloride in Rats

Dose (IV Bolus)	Effect on Atrial Effective Refractory Period (AERP)	Animal Model
2.5 mg/kg	Significant increase 1 minute post-injection.[1][3]	Male Sprague-Dawley Rats
5.0 mg/kg	Significant increase shortly after injection.[1]	Male Sprague-Dawley Rats

Note: Specific pharmacokinetic parameters for **AP14145 hydrochloride** in rats (e.g., C_{max}, t_{1/2}, AUC) are not publicly available in the reviewed literature. The provided efficacy data is based on the observed physiological response.

Experimental Protocols

Formulation of AP14145 Hydrochloride for In Vivo Administration

Materials:

- **AP14145 hydrochloride**
- Polyethylene glycol 400 (PEG-400)
- Sterile Saline (0.9% NaCl)
- Sterile vials
- Vortex mixer

Protocol:

- Prepare a vehicle solution of 50% PEG-400 and 50% sterile saline.[1]
- To prepare the dosing solution, dissolve **AP14145 hydrochloride** in the vehicle to the desired final concentration.
- Vortex the solution until the compound is fully dissolved.
- The control group should receive an equivalent volume of the vehicle (50% PEG-400 and 50% saline).[1]

In Vivo Administration and Measurement of Atrial Effective Refractory Period (AERP) in Rats

This protocol is based on the methodology described by Simó-Vicens et al., 2017.[1]

Animal Model:

- Male Sprague-Dawley rats (400-550 g)[1]

Anesthesia:

- Induce and maintain anesthesia using 3% isoflurane in oxygen.[1] The choice of anesthetic is crucial, as some agents can affect cardiovascular parameters.

Surgical Procedure:

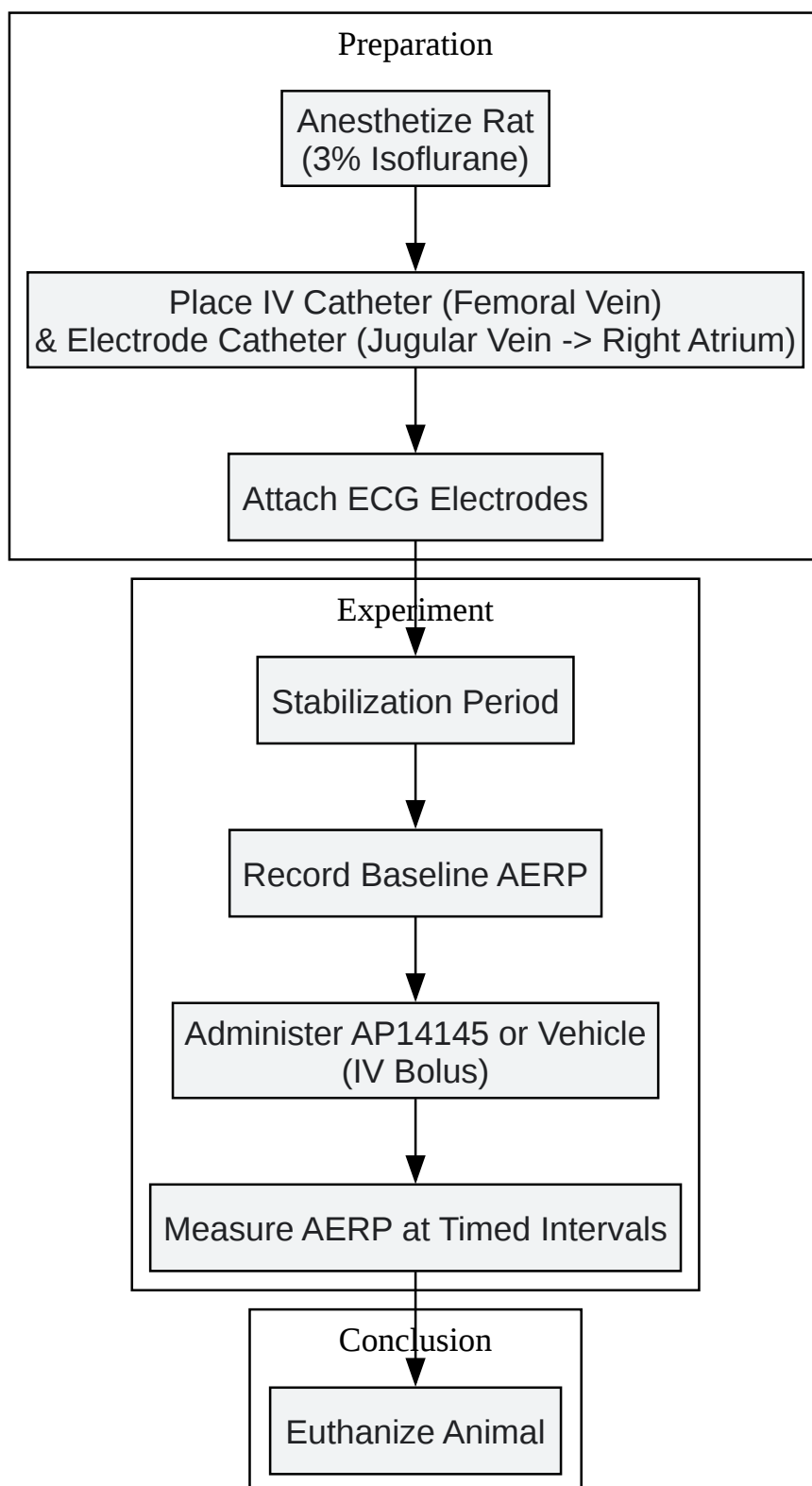
- Place the anesthetized rat on a heating pad to maintain a stable body temperature of 37°C.
[1]
- Place an intravenous (IV) catheter in the femoral vein for drug administration.[1]
- Insert needle ECG electrodes into each limb for continuous electrocardiogram (ECG) recording.[1]
- Introduce a catheter with multiple electrodes (e.g., Millar Inc.) into the right atrium via the jugular vein. Two electrodes will be used for atrial pacing, and the remaining electrodes will measure the electrical activity in the atrium.[1]

AERP Measurement:

- Allow the animal to stabilize after the surgical procedure until the ECG morphology and AERP recordings are stable.[1]
- Record baseline AERP measurements.
- Administer **AP14145 hydrochloride** (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle as an intravenous bolus injection over 30 seconds.[1]
- Measure AERP at specific time points post-injection (e.g., 1, 5, 10, and 15 minutes) to determine the onset and duration of the drug's effect.[1]

Euthanasia:

- At the conclusion of the experiment, euthanize the rats via an intravenous injection of a mixture of pentobarbital (200 mg/mL) and lidocaine hydrochloride (20 mg/mL).[1]



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Experimental workflow for in vivo AERP measurement.

Safety and Toxicology

- **Central Nervous System (CNS):** In a beam walk test performed in mice, intravenous administration of 10 mg/kg AP14145 did not produce any apparent CNS effects, with treated mice showing no impairment in motor coordination compared to the vehicle control group.[1]
- **Rat-Specific Toxicity:** Comprehensive safety and toxicity studies for **AP14145 hydrochloride** specifically in rats are not detailed in the currently available public literature. Researchers should adhere to institutional and national guidelines for animal welfare and conduct appropriate safety monitoring during in vivo experiments.

Disclaimer

This document is intended for research purposes only and is not a substitute for a thorough literature review and adherence to all applicable safety and ethical guidelines. The protocols and data presented are based on published scientific literature and should be adapted and validated by the end-user for their specific experimental conditions.

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